molecular formula C20H15NO2S2 B4777574 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4777574
M. Wt: 365.5 g/mol
InChI Key: XXSOQOMHWGNCAJ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular proteins and enzymes. For example, studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its biological activity has been well characterized. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of more efficient synthesis methods for this compound, which may improve its accessibility for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research on the potential toxicity of this compound is also needed to ensure its safety for use in humans.

Scientific Research Applications

3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. This leads to the activation of caspases, which are responsible for the cleavage of cellular proteins and ultimately the death of cancer cells.

properties

IUPAC Name

(5Z)-3-benzyl-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S2/c22-19-18(11-15-10-16-8-4-5-9-17(16)23-13-15)25-20(24)21(19)12-14-6-2-1-3-7-14/h1-11H,12-13H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSOQOMHWGNCAJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-benzyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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